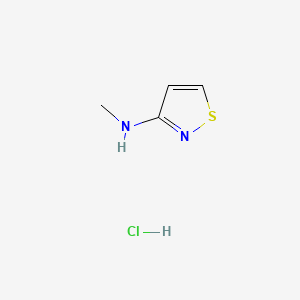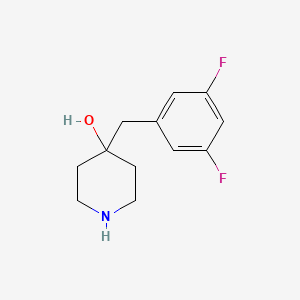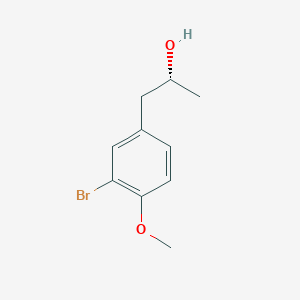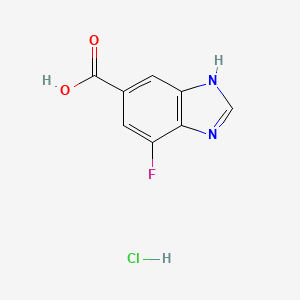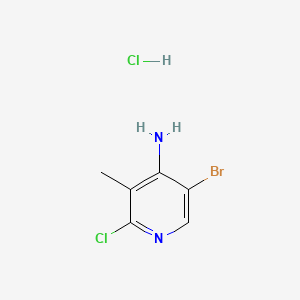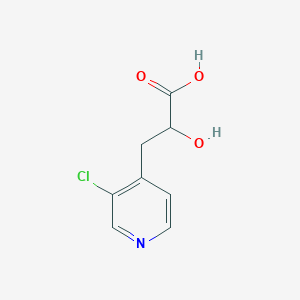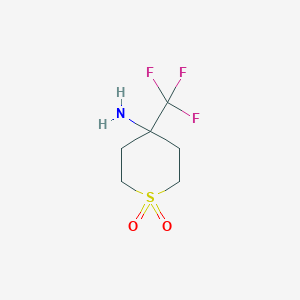
4-(3-Chloro-4-methoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 3-chloro-4-methoxyphenyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxyphenyl)piperidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 4-(3-chloro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and subsequent physiological effects.
類似化合物との比較
4-(3-Chloro-4-methoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:
4-(4-Methoxyphenyl)piperidine: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
4-(3-Chlorophenyl)piperidine: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
4-(3-Methoxyphenyl)piperidine: Lacks the chloro group, which may influence its pharmacokinetic properties.
The presence of both the chloro and methoxy groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
4-(3-chloro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChIキー |
NZCJPALSVONQQA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





